molecular formula C19H12N4S4 B11065231 7-(1,3-benzothiazol-2-ylsulfanyl)-5-methyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

7-(1,3-benzothiazol-2-ylsulfanyl)-5-methyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11065231
M. Wt: 424.6 g/mol
InChI Key: WIPXCWRAYBDNPT-UHFFFAOYSA-N
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Description

7-(1,3-Benzothiazol-2-ylsulfanyl)-5-methyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1,3-benzothiazol-2-ylsulfanyl)-5-methyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves multi-step reactions. One common approach is the reaction of 1,3-benzothiazol-2-ylsulfanyl derivatives with thiazole and pyrimidine precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

7-(1,3-Benzothiazol-2-ylsulfanyl)-5-methyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride.

    Nucleophiles: Ammonia, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule .

Scientific Research Applications

7-(1,3-Benzothiazol-2-ylsulfanyl)-5-methyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(1,3-benzothiazol-2-ylsulfanyl)-5-methyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(1,3-Benzothiazol-2-ylsulfanyl)-5-methyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is unique due to its combination of three distinct heterocyclic rings, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C19H12N4S4

Molecular Weight

424.6 g/mol

IUPAC Name

7-(1,3-benzothiazol-2-ylsulfanyl)-5-methyl-3-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C19H12N4S4/c1-11-20-16-15(26-19(24)23(16)12-7-3-2-4-8-12)17(21-11)27-18-22-13-9-5-6-10-14(13)25-18/h2-10H,1H3

InChI Key

WIPXCWRAYBDNPT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)SC3=NC4=CC=CC=C4S3)SC(=S)N2C5=CC=CC=C5

Origin of Product

United States

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